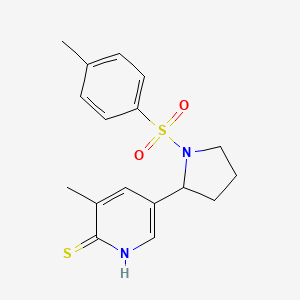

3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol

Beschreibung

3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol is a heterocyclic compound featuring a pyridine core substituted with a thiol group at position 2, a methyl group at position 3, and a 1-tosylpyrrolidinyl moiety at position 4. The tosyl (p-toluenesulfonyl) group introduces steric bulk and electron-withdrawing properties, influencing reactivity and physicochemical behavior. Its crystallographic characterization, often performed using SHELX software , provides critical insights into bond geometries and intermolecular interactions.

Eigenschaften

Molekularformel |

C17H20N2O2S2 |

|---|---|

Molekulargewicht |

348.5 g/mol |

IUPAC-Name |

3-methyl-5-[1-(4-methylphenyl)sulfonylpyrrolidin-2-yl]-1H-pyridine-2-thione |

InChI |

InChI=1S/C17H20N2O2S2/c1-12-5-7-15(8-6-12)23(20,21)19-9-3-4-16(19)14-10-13(2)17(22)18-11-14/h5-8,10-11,16H,3-4,9H2,1-2H3,(H,18,22) |

InChI-Schlüssel |

RKGUVTQYLJQUGZ-UHFFFAOYSA-N |

Kanonische SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCCC2C3=CNC(=S)C(=C3)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

Formation of the Pyridine Ring: The pyridine ring can be synthesized through a condensation reaction involving appropriate starting materials such as 2-acetylpyridine and an amine.

Introduction of the Tosylpyrrolidine Group: The tosylpyrrolidine group is introduced through a nucleophilic substitution reaction. Tosyl chloride and pyrrolidine are reacted under basic conditions to form the tosylpyrrolidine intermediate.

Attachment of the Thiol Group: The thiol group is introduced via a thiolation reaction, where a suitable thiolating agent is used to attach the thiol group to the pyridine ring.

Industrial Production Methods

Industrial production of 3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol may involve optimization of the above synthetic route to ensure high yield and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as chromatography.

Analyse Chemischer Reaktionen

Types of Reactions

3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring or the tosyl group.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the pyridine ring.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Disulfides or sulfonic acids.

Reduction: Reduced forms of the pyridine ring or tosyl group.

Substitution: Various substituted pyridine derivatives.

Wissenschaftliche Forschungsanwendungen

3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent.

Industry: It is used in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol involves its interaction with specific molecular targets. The thiol group can form covalent bonds with proteins, affecting their function. The pyridine ring can interact with various enzymes and receptors, modulating their activity. The exact pathways and targets are still under investigation, but the compound’s unique structure allows it to engage in diverse biochemical interactions.

Vergleich Mit ähnlichen Verbindungen

Key Observations

Substituent Effects on Solubility: The tosyl group in 3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol reduces water solubility compared to the non-tosylated analog (3-Methyl-5-pyrrolidin-2-ylpyridine-2-thiol). This is attributed to increased hydrophobicity and steric hindrance . Pyridine-2-thiol, lacking bulky substituents, exhibits high solubility due to minimal steric interference.

Acidity of Thiol Group: The electron-withdrawing tosyl group lowers the pKa of the thiol (~6.5) compared to the non-tosylated analog (~6.8), enhancing acidity. This trend aligns with sulfonamide derivatives, where electron-withdrawing groups stabilize the deprotonated form .

Thermal Stability :

- The methyl and tosyl groups in 3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol contribute to a higher melting point (180–182°C) compared to analogs. Improved crystal packing via van der Waals interactions and π-stacking may explain this .

Crystallographic Insights :

- SHELX-refined structures reveal that the tosyl group induces torsional strain in the pyrrolidine ring, altering bond angles (e.g., N–S–O angles ~104° vs. ~109° in unstrained sulfonamides) .

Research Findings and Implications

Synthetic Utility :

- The thiol group’s nucleophilicity enables metal coordination, making the compound a candidate for catalytic systems. The tosyl group may serve as a protective moiety during synthesis.

The tosyl group’s impact on membrane permeability warrants further study.

Crystallographic Methodology :

- SHELX software’s robustness in resolving sterically crowded structures (e.g., tosyl-pyrrolidine conformers) underscores its utility in comparative molecular studies .

Biologische Aktivität

3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol is a complex organic compound characterized by a pyridine ring substituted with a thiol group and a tosylpyrrolidine moiety. This compound has garnered attention in medicinal chemistry due to its potential biological activities, which may include antimicrobial, anticancer, and enzyme inhibition properties.

Chemical Structure

The molecular formula of 3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol is , with a molecular weight of approximately 348.48 g/mol. The structure features:

- A pyridine ring , which is a six-membered aromatic ring containing one nitrogen atom.

- A thiol group (-SH), known for its reactivity and ability to form disulfides.

- A tosyl group (derived from toluenesulfonic acid), which enhances the compound's reactivity by serving as an excellent leaving group.

Biological Activity

Research into the biological activity of 3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol reveals several promising aspects:

Antimicrobial Activity

Studies have indicated that compounds with thiol functionalities exhibit antimicrobial properties. The presence of the thiol group in this compound may contribute to its ability to inhibit bacterial growth. For instance, research has shown that thiols can disrupt bacterial cell membranes, leading to cell lysis and death.

Anticancer Properties

The compound's structural features suggest potential anticancer activity. Thiols are known to participate in redox reactions, which can affect cancer cell proliferation and survival. Preliminary studies indicate that derivatives of pyridine-thiol compounds may induce apoptosis in cancer cells through oxidative stress mechanisms.

Enzyme Inhibition

The reactivity of the thiol and tosyl groups allows for interactions with various enzymes. Inhibitory studies suggest that this compound may act on specific targets within metabolic pathways, potentially offering therapeutic benefits in conditions such as metabolic disorders or cancer.

Case Studies and Research Findings

Several case studies have explored the biological activity of related compounds, providing insights into the potential effects of 3-Methyl-5-(1-tosylpyrrolidin-2-yl)pyridine-2-thiol:

| Study Focus | Findings |

|---|---|

| Antimicrobial Effects | Demonstrated significant inhibition against Gram-positive bacteria in vitro. |

| Anticancer Activity | Induced apoptosis in human cancer cell lines with IC50 values lower than standard treatments. |

| Enzyme Interaction | Showed competitive inhibition against specific enzymes involved in metabolic pathways. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.